REACTION_CXSMILES
|
C(OP([CH:9]([CH2:17][C:18]1[N:19]=[CH:20][S:21][CH:22]=1)[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])(OCC)=O)C.[H-].[Na+].[CH2:25]=O>O1CCCC1>[S:21]1[CH:22]=[C:18]([CH2:17][C:9](=[CH2:25])[C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[N:19]=[CH:20]1 |f:1.2|
|
Name
|
tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)CC=1N=CSC1
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aqueous sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3/1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)CC(C(=O)OC(C)(C)C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |